(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound (5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic molecule characterized by its thiazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactionsCommon reagents used in these steps include brominating agents, ethylating agents, and chlorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to maintain the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace halogen atoms on the aromatic ring
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile are often used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
(5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of inflammatory mediators or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves
Uniqueness
(5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE: is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C26H21BrClNO4S |
---|---|
Molecular Weight |
558.9 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H21BrClNO4S/c1-2-32-22-13-19(12-21(27)24(22)33-16-18-6-4-3-5-7-18)14-23-25(30)29(26(31)34-23)15-17-8-10-20(28)11-9-17/h3-14H,2,15-16H2,1H3/b23-14- |
InChI Key |
XMLLYWVPGVPCSR-UCQKPKSFSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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